molecular formula C20H36N2O4S2 B12327206 Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate)

Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate)

Cat. No.: B12327206
M. Wt: 432.6 g/mol
InChI Key: HMUNCMDMBOMSER-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bond in the compound can undergo redox reactions, which may modulate the activity of target proteins and influence various biochemical pathways .

Properties

Molecular Formula

C20H36N2O4S2

Molecular Weight

432.6 g/mol

IUPAC Name

tert-butyl 3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyldisulfanyl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H36N2O4S2/c1-19(2,3)25-17(23)21-9-7-15(11-21)13-27-28-14-16-8-10-22(12-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3

InChI Key

HMUNCMDMBOMSER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSSCC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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